molecular formula C21H14ClN3 B3033541 5'-amino-4-chloro-4''-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile CAS No. 104581-09-1

5'-amino-4-chloro-4''-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile

Cat. No.: B3033541
CAS No.: 104581-09-1
M. Wt: 343.8 g/mol
InChI Key: AKBNFABCBKCCSF-UHFFFAOYSA-N
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Description

5’-Amino-4-chloro-4’‘-methyl-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is a complex organic compound with the molecular formula C21H14ClN3 This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as amino, chloro, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-amino-4-chloro-4’‘-methyl-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-4-chloro-4’‘-methyl-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent choice, and reaction time are critical for the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the nitrile groups produces primary amines .

Scientific Research Applications

5’-Amino-4-chloro-4’‘-methyl-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-amino-4-chloro-4’‘-methyl-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Amino-4-chloro-4’‘-methyl-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is unique due to its combination of functional groups and the terphenyl core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c1-13-2-4-14(5-3-13)17-10-18(15-6-8-16(22)9-7-15)20(12-24)21(25)19(17)11-23/h2-10H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBNFABCBKCCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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